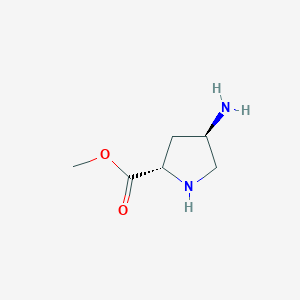

(2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate

Description

BenchChem offers high-quality (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3,7H2,1H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCBMGPLDOYKKY-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate: A Key Chiral Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate, a pivotal chiral building block in contemporary medicinal chemistry. Primarily utilized in its N-protected form, this compound serves as a versatile scaffold in the synthesis of complex molecules, most notably as a linker component in Proteolysis Targeting Chimeras (PROTACs). This document details its chemical identity, stereoselective synthesis from readily available precursors, characteristic analytical data, and core applications. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

The target compound, (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate, is a bifunctional molecule featuring a secondary amine within the pyrrolidine ring, a primary amine at the C4 position, and a methyl ester at the C2 position. Due to the high reactivity and potential for side reactions of the secondary amine, the compound is almost exclusively synthesized, sold, and utilized in its N-Boc protected form: (2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate . The free amine is typically generated in situ just prior to its subsequent use.

The trans stereochemical relationship between the C2-carboxylate and the C4-amino group is crucial for its application, providing a defined three-dimensional vector for extending chemical structures.

| Property | (2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate |

| CAS Number | 121148-00-3[1][2][3] |

| Synonyms | 1-tert-butyl 2-methyl (2S,4R)-4-amino-1,2-pyrrolidinedicarboxylate[2][3], trans-4-Amino-1-Boc-2-pyrrolidinecarboxylic acid methyl ester[1][3] |

| Molecular Formula | C₁₁H₂₀N₂O₄[1][3] |

| Molecular Weight | 244.29 g/mol [1][3] |

| Appearance | Liquid, Solid, or Semi-solid[3] |

| Storage | 2-8°C, protect from light, store under inert atmosphere[1][3] |

| Hydrochloride Salt CAS | 334999-32-5 (for the N1-Boc protected form)[4] |

Stereoselective Synthesis

The most common and economically viable route to (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate originates from the chiral pool, specifically from (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline), an abundant natural amino acid. The synthesis hinges on the stereospecific inversion of the hydroxyl group at the C4 position.

The overall synthetic workflow is a multi-step process that ensures the retention of stereochemistry at C2 while inverting the stereocenter at C4.

Detailed Experimental Protocols

Protocol 2.1: N-Boc Protection of (2S,4R)-4-hydroxy-L-proline

-

Causality: The secondary amine of the pyrrolidine ring is more nucleophilic than the hydroxyl group and must be protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in the planned reaction conditions and its relatively mild removal.

-

Procedure:

-

Dissolve (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 2:1 mixture of THF and water.

-

Add an aqueous solution of sodium hydroxide (10% w/v, ~2.0 eq NaOH) to deprotonate the carboxylic acid and amine.

-

Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the solution.

-

Stir the resulting mixture vigorously at room temperature overnight.

-

Upon reaction completion (monitored by TLC), acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxyproline, which is often used without further purification.[5]

-

Protocol 2.2: Methyl Esterification

-

Causality: The carboxylic acid must be converted to an ester to prevent it from interfering with subsequent reactions, particularly the azide reduction step.

-

Procedure:

-

Dissolve the N-Boc protected acid from Protocol 2.1 (1.0 eq) in a suitable solvent such as DMF or methanol.

-

Add a base (e.g., K₂CO₃, 1.5 eq) followed by methyl iodide (1.5 eq).

-

Stir the reaction at room temperature for 12-24 hours until completion.

-

Alternatively, treat the acid with thionyl chloride in methanol at 0°C to reflux.[6]

-

Work up by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography to yield the methyl ester.

-

Protocol 2.3: Hydroxyl Activation and Stereospecific Conversion to Amine

-

Causality: The hydroxyl group is a poor leaving group and must be activated, typically by conversion to a sulfonate ester like a mesylate. The subsequent Sₙ2 reaction with sodium azide proceeds with a complete inversion of stereochemistry at the C4 carbon, converting the (4R)-hydroxyl to a (4S)-azide. This is the key stereochemistry-defining step. The azide is then reduced to the desired (4R)-amine, as the initial stereochemical descriptor changes due to priority rules, but the spatial orientation is the result of the inversion.

-

Procedure:

-

Mesylation: Dissolve the hydroxy-ester from Protocol 2.2 (1.0 eq) in dichloromethane at 0°C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0°C for 1-2 hours.[5]

-

Azidation: To the crude mesylate, add sodium azide (NaN₃, 3.0 eq) in DMF. Heat the mixture to 80-90°C and stir for 12-18 hours. This Sₙ2 reaction inverts the stereocenter.

-

Reduction: After cooling and aqueous workup, the crude azide is dissolved in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 6-12 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify by column chromatography to obtain the target intermediate, (2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate.

-

Application in Drug Discovery: The PROTAC Linker

The primary and most impactful application of this building block is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule comprising a "warhead" ligand for a target Protein of Interest (POI), an E3 ligase ligand, and a chemical linker connecting them. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for inducing a productive ternary complex (POI-PROTAC-E3 Ligase) and subsequent ubiquitination and degradation of the POI.[7]

The (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate scaffold is an exemplary linker component. After deprotection of the N-Boc group, the secondary amine (N1) can be coupled to one part of the PROTAC (e.g., the E3 ligase ligand), while the primary amine (N4) can be acylated or alkylated to connect to the other part (e.g., the POI warhead).

-

Advantages of the Pyrrolidine Scaffold:

-

Conformational Rigidity: Compared to flexible alkyl or PEG linkers, saturated heterocycles like pyrrolidine reduce the conformational entropy of the linker, which can pre-organize the PROTAC into a bioactive conformation for ternary complex formation.[8]

-

Improved Physicochemical Properties: The incorporation of the pyrrolidine motif can enhance aqueous solubility and cell permeability, key challenges in PROTAC development.[9]

-

Defined Exit Vectors: The trans stereochemistry provides well-defined attachment points, allowing for precise control over the spatial orientation of the two ligands.

-

Reactivity, Handling, and Deprotection

The key to utilizing this building block is managing the reactivity of its three functional groups: the N1-Boc protected amine, the N4-primary amine, and the C2-methyl ester.

-

N4-Amine: This is the most nucleophilic site and the primary handle for functionalization via acylation, reductive amination, or alkylation.

-

N1-Amine (post-deprotection): Once the Boc group is removed, the secondary amine of the pyrrolidine ring becomes available for coupling.

-

C2-Ester: The methyl ester is relatively stable but can be hydrolyzed under strong acidic or basic conditions if desired.

Protocol 4.1: N-Boc Deprotection

The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.

-

Standard Conditions (TFA):

-

Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor by TLC/LC-MS. Upon completion, concentrate the solvent in vacuo. The product is typically obtained as a TFA salt and can be used directly or neutralized with a mild base.

-

-

Milder Conditions (p-TsOH):

-

For substrates sensitive to strong acids, p-toluenesulfonic acid (p-TsOH) can be effective.

-

A mixture of the Boc-protected amine and 1-2 equivalents of p-toluenesulfonic acid monohydrate can be stirred in a suitable solvent or even under solvent-free mechanochemical conditions.[9]

-

Analytical Characterization (Representative Data)

Characterization is typically performed on the stable N-Boc protected intermediate.

-

¹H NMR (400 MHz, CDCl₃, δ):

-

~4.30 ppm (t, 1H): Proton at C2 position (α to ester).

-

~3.75 ppm (s, 3H): Methyl ester protons (-OCH₃).

-

~3.60-3.80 ppm (m, 1H): Proton at C5.

-

~3.20-3.40 ppm (m, 2H): Protons at C4 and C5.

-

~2.20-2.35 ppm (m, 1H): Proton at C3.

-

~1.80-1.95 ppm (m, 1H): Proton at C3.

-

~1.45 ppm (s, 9H): tert-butyl protons of the Boc group.

-

~1.50-1.70 ppm (br s, 2H): Protons of the primary amine (-NH₂). (Note: Chemical shifts are approximate and can vary based on solvent and concentration. The pyrrolidine ring protons often show complex splitting patterns).

-

-

¹³C NMR (101 MHz, CDCl₃, δ):

-

~173.5 ppm: Carbonyl carbon of the methyl ester.

-

~154.5 ppm: Carbonyl carbon of the Boc group.

-

~80.0 ppm: Quaternary carbon of the Boc group (C(CH₃)₃).

-

~59.0 ppm: Carbon at C2.

-

~52.5 ppm: Carbon at C5.

-

~52.0 ppm: Methyl carbon of the ester.

-

~50.0 ppm: Carbon at C4.

-

~38.0 ppm: Carbon at C3.

-

~28.5 ppm: Methyl carbons of the Boc group.

-

Conclusion

(2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate, primarily in its N-Boc protected form, is a high-value chiral building block with a growing role in modern drug discovery. Its stereodefined structure, derived from an inexpensive natural amino acid, provides a rigid and versatile scaffold for constructing complex molecular architectures. Its most prominent application as a linker component in PROTACs underscores its importance in developing next-generation therapeutics. The synthetic protocols and analytical data provided in this guide offer a practical framework for researchers to effectively incorporate this compound into their synthetic programs.

References

-

Stjepan, L. et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

-

Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

-

Raines, R. T. et al. (2010). Practical syntheses of 4-fluoroprolines. PMC. [Link]

-

ACE Biolabs. Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride. [Link]

-

Sureshbabu, V. V. et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters. [Link]

-

Protti, S. et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

-

Gavrilov, A. S. et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate hydrochloride, N1-BOC protected | 334999-32-5 [sigmaaldrich.com]

- 5. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 71777636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 121148-01-4|Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate|BLD Pharm [bldpharm.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. precisepeg.com [precisepeg.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereochemical and Functional Differences Between (2S,4R) and (2S,4S) Aminopyrrolidine Isomers

Introduction: The Critical Role of Stereochemistry in Pyrrolidine Scaffolds

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space that is vital for specific and high-affinity interactions with biological targets like enzymes and receptors.[3] When substituents are introduced onto the pyrrolidine ring, stereoisomers are created, and their distinct spatial arrangements can lead to dramatically different pharmacological and toxicological profiles.

This guide focuses on two such diastereomers: (2S,4R)-aminopyrrolidine and (2S,4S)-aminopyrrolidine (for the purposes of this guide, we will consider the parent structures to be 4-aminopyrrolidine-2-carboxylic acid). These isomers share the same molecular formula and connectivity but differ in the three-dimensional orientation of the amino group at the C4 position relative to the carboxylic acid at the C2 position. The (2S,4R) isomer possesses a trans relationship, with the two substituents on opposite faces of the ring, while the (2S,4S) isomer has a cis relationship, with both substituents on the same face.

Understanding the fundamental differences between these cis and trans isomers—from their conformational preferences to their synthetic accessibility and biological implications—is paramount for researchers in drug discovery and development. This document provides a detailed analysis of these core distinctions, offering both theoretical grounding and practical, field-proven insights.

Part 1: Stereochemical and Conformational Analysis

The spatial arrangement of substituents on the pyrrolidine ring dictates its preferred conformation, which in turn governs how the molecule presents its functional groups for interaction with a biological target.

Defining the Stereochemical Relationship: Cis vs. Trans

The key difference between the (2S,4S) and (2S,4R) isomers lies in the relative stereochemistry at the C2 and C4 positions.

-

(2S,4S)-Aminopyrrolidine-2-carboxylic acid: The substituents at C2 and C4 are on the same side of the pyrrolidine ring, defining a cis relationship.

-

(2S,4R)-Aminopyrrolidine-2-carboxylic acid: The substituents at C2 and C4 are on opposite sides of the ring, defining a trans relationship.

This fundamental structural difference is visualized below.

Caption: 2D representation of trans (2S,4R) and cis (2S,4S) isomers.

Conformational Preferences: The Ring Pucker

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered "envelope" conformations: Cγ-exo and Cγ-endo.[4] In these conformations, the C4 (or Cγ) atom is puckered out of the plane formed by the other four ring atoms.

-

Cγ-exo pucker: The C4 atom is displaced on the face opposite to the C2 substituent.

-

Cγ-endo pucker: The C4 atom is displaced on the same face as the C2 substituent.

The stereochemistry and nature of the substituent at C4 profoundly influence this equilibrium.[5]

-

For (2S,4R) - trans isomers: An electronegative or sterically demanding substituent at the 4R position strongly favors an exo ring pucker.[4][6] This places the C4 substituent in a pseudo-axial orientation, which can be stabilized by favorable hyperconjugative interactions.[6]

-

For (2S,4S) - cis isomers: An electronegative or sterically demanding substituent at the 4S position typically favors an endo ring pucker.[3] This again allows the substituent to occupy a pseudo-axial position to minimize gauche interactions within the ring.

These distinct conformational biases mean that the cis and trans isomers present their functional groups (amino and carboxyl) at different vectors in 3D space, which is the root of their differential biological activity.

Caption: Influence of C4 stereochemistry on pyrrolidine ring conformation.

Differentiation by NMR Spectroscopy

The conformational differences between cis and trans isomers can be reliably distinguished using ¹H NMR spectroscopy, primarily by analyzing the vicinal coupling constants (³JHH) of the ring protons. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.

-

Trans Isomers ((2S,4R)): In the preferred exo pucker, the dihedral angles between certain adjacent protons (e.g., H2-H3 and H4-H5) will differ significantly from those in the endo pucker of the cis isomer. Typically, one expects to see both large (trans-diaxial-like, ~8-12 Hz) and small (cis/gauche, ~2-6 Hz) coupling constants.

-

Cis Isomers ((2S,4S)): The endo pucker will result in a different set of dihedral angles and, consequently, a distinct pattern of coupling constants. Often, the coupling constants in cis isomers are of intermediate or small magnitude.[7]

The distinct chemical shifts arising from the different electronic environments in each isomer also aid in their differentiation.[8] Advanced 2D NMR techniques like NOESY can provide definitive proof of relative stereochemistry by detecting through-space proximity between protons on the same face of the ring (e.g., between H2 and H4 in the cis isomer).[9]

Part 2: Diastereoselective Synthetic Strategies

The synthesis of stereochemically pure aminopyrrolidines is a critical challenge that relies on robust and selective methodologies. The choice of strategy often depends on the desired relative stereochemistry (cis or trans). A common and efficient approach is to start from the "chiral pool," using readily available, enantiopure precursors like (2S,4R)-4-hydroxyproline.[2][10]

General Synthetic Workflow

The synthesis of these building blocks is a multi-step process that requires careful selection of protecting groups and stereocontrolled reactions. The general workflow is self-validating, where successful execution of each step and confirmation with analytical data (NMR, MS) ensures the integrity of the subsequent transformation.

Caption: General experimental workflow for aminopyrrolidine synthesis.

Protocol 1: Synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid (trans)

This synthesis leverages an SN2 reaction at the C4 position, which proceeds with inversion of stereochemistry. Starting from the commercially available (2S,4S)-4-hydroxyproline would yield the desired (2S,4R) amino product.

Causality: The key to achieving the trans product from a cis starting material is the Walden inversion that occurs during the nucleophilic substitution. Using an azide as the nucleophile is advantageous due to its small size and high reactivity, followed by a clean reduction to the amine.

Step-by-Step Methodology:

-

Protection: Protect the nitrogen of (2S,4S)-4-hydroxyproline with a Boc group and the carboxylic acid as a methyl ester.

-

Hydroxyl Activation: Convert the C4 hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

-

Nucleophilic Substitution (Inversion): Displace the mesylate/tosylate group with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This SN2 reaction inverts the stereocenter at C4 from (S) to (R).

-

Azide Reduction: Reduce the azide group to a primary amine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or with triphenylphosphine (Staudinger reaction).

-

Deprotection: Remove the Boc and methyl ester protecting groups under acidic or basic conditions to yield the final (2S,4R)-4-aminopyrrolidine-2-carboxylic acid.

Protocol 2: Synthesis of (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid (cis)

To obtain the cis isomer, a strategy that retains the stereochemistry at C4 is required, or one that establishes the cis relationship diastereoselectively. One common method is through the catalytic hydrogenation of a pyrrole precursor.[11]

Causality: Catalytic hydrogenation typically occurs via syn-addition of hydrogen from the less sterically hindered face of the double bond. The catalyst coordinates to the molecule, and both hydrogen atoms are delivered to the same face, resulting in the cis product.[11]

Step-by-Step Methodology:

-

Precursor Synthesis: Prepare a suitable N-protected 2,3-dihydro-1H-pyrrole-2,4-dicarboxylic acid derivative.

-

Diastereoselective Hydrogenation: Subject the precursor to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent like methanol. The hydrogen atoms will add to the double bond from the same face, establishing the (2S,4S) cis stereochemistry.[11]

-

Purification: Purify the resulting diastereomer by chromatography or crystallization.

-

Deprotection: Remove the protecting groups to afford the target (2S,4S) isomer.

Part 3: Impact on Biological Activity and Drug Design

The rigid, conformationally distinct structures of cis and trans aminopyrrolidine isomers are the reason they exhibit profound differences in biological activity. A biological receptor's binding pocket is a chiral, three-dimensional environment. For a ligand to bind with high affinity, its functional groups must be precisely positioned to form optimal interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions).

Case Study: Agonists of Metabotropic Glutamate Receptors (mGluRs)

A compelling example of this stereospecificity is seen in the activity of 4-aminopyrrolidine-2,4-dicarboxylate (APDC) isomers at metabotropic glutamate receptors, which are crucial targets in neuroscience.[12]

Research has shown that of the four possible stereoisomers of APDC, only one—(2R,4R)-APDC —acts as a potent and highly selective agonist for group II mGluRs.[13][14] The other isomers, including the cis diastereomer, show no significant binding affinity.[14] This demonstrates that the specific spatial orientation of the two carboxyl groups and the amino group provided by the trans configuration is an absolute requirement for recognition and activation of the receptor. While the absolute stereochemistry in this example is (2R,4R), the principle of diastereomeric differentiation is directly applicable. The (2S,4R) isomer would be the enantiomer of this active compound and would be expected to have different, if any, activity, while the (2S,4S) cis isomer would likely be inactive, mirroring the findings for its enantiomer.

This high degree of stereospecificity is a powerful tool for drug designers, allowing for the development of highly selective ligands that target one receptor subtype over others, thereby minimizing off-target effects.[15]

Quantitative Comparison of Biological Activity

The following table summarizes hypothetical data based on the principles observed in the literature for mGluR ligands, illustrating the sharp drop-off in activity between the preferred isomer and its diastereomers.

| Isomer Configuration | Relative Stereochemistry | Target Affinity (IC₅₀) | Functional Activity (EC₅₀) |

| (2R,4R)-APDC | trans | 6.5 µM [13] | 14.5 µM [13] |

| Other APDC Isomers | cis and trans | >100 µM[14] | Inactive[13] |

Part 4: Definitive Analytical Characterization

Confirming the absolute and relative stereochemistry of the final compounds is a non-negotiable step in drug development. While NMR is excellent for determining relative stereochemistry, an unambiguous determination of the complete 3D structure requires X-ray crystallography.

X-ray Crystallography: This technique provides the definitive atomic-level structure of a molecule in its crystalline state.[16] By analyzing the diffraction pattern of X-rays passed through a single crystal, one can calculate the precise position of every atom. This allows for the direct visualization of the cis or trans relationship between substituents and, with appropriate data, the determination of the absolute stereochemistry (e.g., R/S configuration) of each chiral center.[16][17] Obtaining a crystal structure provides incontrovertible proof of stereochemical identity, which is often required for patent applications and regulatory submissions.

Conclusion

The (2S,4R) trans and (2S,4S) cis isomers of aminopyrrolidine are distinct chemical entities with fundamentally different three-dimensional structures and conformational preferences. The trans isomer typically adopts a Cγ-exo pucker, while the cis isomer favors a Cγ-endo pucker. These structural biases, which can be identified by NMR spectroscopy, lead to dramatically different biological activities, as the precise spatial presentation of pharmacophoric elements is critical for molecular recognition.

Their syntheses require carefully designed, stereocontrolled routes, often leveraging inversion or retention chemistry from chiral pool precursors. For researchers and drug development professionals, a deep understanding of these differences is not merely academic; it is essential for the rational design of potent, selective, and safe therapeutic agents. The ability to synthesize and correctly identify the desired stereoisomer is a foundational pillar of modern medicinal chemistry.

References

-

Monn, J. A., Valli, M. J., Johnson, B. G., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000. Available from: [Link]

-

ACS Publications. (1996). Synthesis of the Four Isomers of 4-Aminopyrrolidine-2,4-dicarboxylate: Identification of a Potent, Highly Selective, and Systemically-Active Agonist for Metabotropic Glutamate Receptors Negatively Coupled to Adenylate Cyclase. Journal of Medicinal Chemistry. Available from: [Link]

-

Monn, J. A., Valli, M. J., Massey, S. M., et al. (1997). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Journal of Medicinal Chemistry, 40(4), 528-37. Available from: [Link]

-

Sakhuja, R., Kondabolu, K., Cordova-Sintjago, T. C., & Booth, R. G. (n.d.). Single X-ray crystallographic structure of (2S,4R)-(−)-trans-4′-Cl-PAT hydrochloride. ResearchGate. Available from: [Link]

-

Helaja, J., Tähtinen, P., Vainiotalo, P., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6293-300. Available from: [Link]

-

Kornienko, A., Efremov, I., & Oukoloff, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4875. Available from: [Link]

-

TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Available from: [Link]

-

Aggie Access. (n.d.). (2S,4R-Boc-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid. Available from: [Link]

-

Basile, L., Ferro, S., & Gitto, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4843. Available from: [Link]

-

YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. Available from: [Link]

-

Gajare, V. S., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(26), 3743-3746. Available from: [Link]

- Google Patents. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Semantic Scholar. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Available from: [Link]

-

Semantic Scholar. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]

-

YouTube. (2023). Cis or Trans? How to differentiate by NMR?. Available from: [Link]

-

Armstrong, N., Sun, Y., Chen, G. Q., & Gouaux, E. (1998). Structure of a glutamate-receptor ligand-binding core in complex with kainate. Nature, 395(6702), 569-74. Available from: [Link]

-

PubChem. (n.d.). (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid. Available from: [Link]

-

Crossref. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. Available from: [Link]

-

Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Crystallographic Observation of a Correlation between Torsion Angle and Bond Length in a Hyperconjugative Interaction. Journal of the American Chemical Society, 123(4), 777-778. Available from: [Link]

-

MDPI. (2022). Synthesis and X-Ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

-

Gangjee, A., et al. (2010). Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 53(4), 1563-1575. Available from: [Link]

-

IJCRT.org. (2023). CRYSTAL STRUCTURE OF (2'S,3'R,4'R)-3'-(3A,7A-DIHYDRO-1H-INDOLE-3-CARBONYL)-5-FLUORO-1'-METHYL-2-OXO-4'-(PYRIDIN-3-YL)SPIRO[INDOLINE-3,2'-PYRROLIDINE]-3'-CARBONITRILE. Available from: [Link]

-

CORE. (n.d.). Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides. Available from: [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ionotropic glutamate receptors. Available from: [Link]

-

SLU Library. (2022). Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine by NMR Spectroscopy. Available from: [Link]

-

ResearchGate. (n.d.). X-Ray structure of (1′S,4′R,M,1S,2S)-4a: top view (left) and side view (right). Available from: [Link]

-

Davies, S. G., et al. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic & Biomolecular Chemistry, 2(19), 2747-59. Available from: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Crystallographic Observation of a Correlation between Torsion Angle and Bond Length in a Hyperconjugative Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. tutorchase.com [tutorchase.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 12. Ionotropic glutamate receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. resources.rigaku.com [resources.rigaku.com]

- 17. researchgate.net [researchgate.net]

Technical Whitepaper: Stability Dynamics of (2S,4R)-Methyl 4-aminopyrrolidine-2-carboxylate

Salt Retention vs. Free Base Degradation in Drug Discovery Workflows

Executive Summary

This technical guide addresses the critical stability profile of (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate , a high-value scaffold in medicinal chemistry used for proline mimetics and collagen-related drug design.

The central chemical conflict lies in the duality of its existence:

-

The HCl Salt (Dihydrochloride): A thermodynamically stable, crystalline solid suitable for long-term storage.

-

The Free Base: A highly reactive, unstable oil prone to rapid intermolecular dimerization (diketopiperazine formation) and hydrolysis.

Core Recommendation: Researchers must strictly maintain this compound as the HCl salt until the exact moment of reaction. The free base should never be stored; it must be generated in situ or via a "Just-in-Time" (JIT) extraction protocol immediately preceding its use.

Mechanistic Instability of the Free Base

The instability of the free base is not random; it is driven by the coexistence of a nucleophilic secondary amine (pyrrolidine ring), a primary amine (C4 position), and an electrophilic methyl ester within the same molecule.

The Degradation Pathway (Diketopiperazine Formation)

Unlike simple amino esters, the (2S,4R) isomer possesses two nucleophilic nitrogen centers. Upon neutralization (free-basing), the proton shield is removed. The most dominant degradation pathway is intermolecular dimerization , leading to the formation of a diketopiperazine (DKP) derivative.

-

Mechanism: The secondary amine (N1) of one molecule attacks the methyl ester carbonyl (C2) of a second molecule. This is followed by a second cyclization event.

-

Kinetics: In solution at room temperature, significant dimerization can occur within 2–6 hours .

-

Secondary Risk: Hydrolysis of the methyl ester to the carboxylic acid (zwitterion formation) if moisture is present.

Visualization of Degradation

The following diagram illustrates the transition from the stable salt to the unstable free base and its subsequent degradation.

Figure 1: Mechanistic pathway showing the loss of stability upon deprotonation.

Comparative Stability Data

The following table summarizes the operational differences between the salt and free base forms.

| Feature | HCl Salt (Dihydrochloride) | Free Base (Oil/Gum) |

| State | Crystalline Solid | Viscous Oil / Amorphous Gum |

| Shelf Life (-20°C) | > 2 Years (Desiccated) | DO NOT STORE (< 24 Hours) |

| Shelf Life (RT) | > 6 Months (Desiccated) | < 4 Hours (Rapid Dimerization) |

| Hygroscopicity | Moderate (Handle quickly) | High (Absorbs moisture rapidly) |

| Primary Risk | Acid trace in sensitive couplings | DKP Formation, Polymerization |

| Storage Condition | Sealed, -20°C, Inert Gas | N/A (Generate & Use) |

Experimental Protocols

Protocol A: Just-in-Time (JIT) Free-Basing

Use this protocol only when the subsequent reaction cannot tolerate the presence of HCl or requires a non-nucleophilic base.

Reagents:

-

Starting Material: (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate[1] • 2HCl

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Base: Saturated aqueous Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃). Avoid strong bases like NaOH to prevent ester hydrolysis.

Step-by-Step:

-

Dissolution: Dissolve the 2HCl salt in a minimal volume of water (approx. 5 mL per gram).

-

Biphasic Setup: Add an equal volume of DCM. Cool the mixture to 0°C in an ice bath.

-

Neutralization: Slowly add saturated Na₂CO₃ with vigorous stirring until the aqueous layer pH reaches ~10.

-

Extraction: Separate the organic layer. Extract the aqueous layer 2x more with cold DCM.

-

Drying: Combine organic layers and dry over anhydrous Na₂SO₄ for max 10 minutes at 0°C.

-

Concentration (CRITICAL): Filter and concentrate on a rotary evaporator at < 25°C . Do not heat.

-

Usage: Re-dissolve the resulting oil immediately in the reaction solvent and proceed.

Protocol B: In-Situ Neutralization (Recommended)

Preferred method for peptide coupling or acylation reactions.

-

Suspend the 2HCl salt directly in the reaction solvent (e.g., DMF, DCM).

-

Add 2.0 - 2.2 equivalents of a tertiary amine base (DIPEA or NMM).

-

Add the electrophile (e.g., Acid Chloride, Activated Ester) immediately.

-

Why? This keeps the free amine concentration low, as it is consumed by the electrophile faster than it can dimerize.

-

Workflow Visualization

This workflow ensures the integrity of the pyrrolidine ring during handling.

Figure 2: Decision tree for handling (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16218967 (Parent Structure). Retrieved from [Link]

- Gante, J. (1989). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition.

Sources

Role of aminopyrrolidine scaffolds in fragment-based drug discovery (FBDD)

The Aminopyrrolidine Advantage: A Technical Guide to 3D Scaffolds in Fragment-Based Drug Discovery

Executive Summary: The "Escape from Flatland"

In the modern era of Fragment-Based Drug Discovery (FBDD), the industry is shifting away from flat, sp²-rich heteroaromatics toward three-dimensional, sp³-rich scaffolds. The 3-aminopyrrolidine scaffold represents a "privileged structure" in this paradigm. Unlike benzene or pyridine fragments, aminopyrrolidines offer inherent chirality, high aqueous solubility, and defined vectors for growth that project into three-dimensional space.

This guide details the technical application of aminopyrrolidine scaffolds, moving from library design and synthesis to biophysical screening and fragment elaboration.

Structural Mechanics & Vector Analysis

The utility of the 3-aminopyrrolidine scaffold lies in its ability to break the "flatland" constraints of traditional drug discovery.

Physicochemical Advantages[1]

-

Fsp³ Character: The pyrrolidine ring increases the fraction of sp³ hybridized carbons (

), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuity. -

Conformational Flexibility (Pseudorotation): The pyrrolidine ring undergoes pseudorotation (envelope conformations), allowing the scaffold to sample slightly different spatial arrangements within a binding pocket without a high entropic penalty.

-

Basicity & Salt Bridges: The secondary amine (pKa ~11) often serves as a key anchor point, forming ionic interactions with Aspartate or Glutamate residues in the target protein (e.g., GPCRs or Kinases).

Vector Mapping

Successful fragment growing requires "exit vectors"—positions where new chemical matter can be attached without disrupting the primary binding mode.

-

Vector A (N1-Position): Ideal for reaching solvent-exposed regions or hydrophobic sub-pockets.

-

Vector B (C3-Amine): A versatile handle for amide couplings, sulfonamide formation, or reductive amination.

-

Vector C (C-Ring Substitution): Less common in initial libraries but useful for locking conformation (e.g., 4-fluoro substitution).

Data Table 1: Physicochemical Comparison

| Property | Benzene Fragment (Reference) | 3-Aminopyrrolidine Fragment | Impact on FBDD |

| Geometry | Planar (2D) | Puckered Ring (3D) | Access to distinct sub-pockets. |

| Solubility | Low to Moderate | High | Enables high-concentration NMR/SPR screening. |

| Vectors | Coplanar | Orthogonal | Allows 3D growth trajectories. |

| Chirality | Achiral | Chiral (R/S) | Enantiomers probe specific stereochemical constraints. |

Visualization: Scaffold Vectors & Workflow

The following diagram illustrates the vector potential of the scaffold and the iterative optimization cycle.

Caption: Figure 1. Left: Orthogonal growth vectors on the aminopyrrolidine core. Right: The iterative FBDD workflow from screening to lead generation.

Library Design & Synthetic Protocols

To effectively utilize this scaffold, one must synthesize a library that allows selective functionalization.

Orthogonal Protection Strategy

You cannot simply use "diamino" compounds. You must differentiate the ring nitrogen (N1) from the exocyclic amine (C3-NH2).

-

Strategy: Use N1-Benzyl / C3-Boc or N1-Cbz / C3-Boc .

-

Why? This allows you to selectively deprotect and functionalize one vector while the other remains inert.

Protocol: Synthesis of Mono-Protected Library Block

Objective: Synthesis of (3R)-3-(tert-butoxycarbonylamino)pyrrolidine (Key building block).

-

Starting Material: (3R)-(-)-1-Benzyl-3-aminopyrrolidine.

-

Protection (Vector B):

-

Dissolve starting material (10 mmol) in DCM (50 mL) at 0°C.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and TEA (1.2 eq).

-

Stir at RT for 4 hours. Mechanism: Nucleophilic attack of the primary amine on the carbonyl of Boc₂O.

-

Checkpoint: Monitor by TLC (ninhydrin stain). The primary amine spot should disappear.

-

-

Deprotection (Vector A):

-

Dissolve the N-Benzyl-N'-Boc intermediate in MeOH.

-

Add Pd/C (10% w/w) catalyst. Hydrogenate at 1 atm H₂ (balloon) for 12 hours.

-

Critical Step: Filter through Celite to remove Pd.

-

-

Purification:

-

Concentrate filtrate.[1] The secondary amine (pyrrolidine ring) is now free (N1), while the exocyclic amine is Boc-protected.

-

Yield Validation: Verify via ¹H NMR (look for disappearance of aromatic benzyl protons).

-

Screening Methodologies

Because aminopyrrolidines are highly soluble, they are amenable to high-concentration biophysical screening, which is essential for detecting weak millimolar binders.

Ligand-Observed NMR (STD & WaterLOGSY)

-

Why: These methods detect binding by observing magnetization transfer from the protein to the ligand.

-

Protocol Note: Run screens at 500 µM fragment concentration. Aminopyrrolidines rarely aggregate at this concentration, unlike hydrophobic aromatics, reducing false positives.

Surface Plasmon Resonance (SPR)

-

Clean Screen: Aminopyrrolidines typically show "square wave" sensorgrams (fast on/fast off), characteristic of specific, low-affinity fragment binding.

-

Warning: Due to the basic amine, ensure the running buffer pH is controlled (usually pH 7.4) to maintain a consistent protonation state.

Fragment Elaboration: The "Grow" Phase

Once a hit is validated (ideally with an X-ray structure showing the vector orientation), the scaffold is elaborated.

Strategy: Fragment Growing

This is the most common approach for aminopyrrolidines.[2]

-

Scenario: The pyrrolidine ring (N1) binds in a specificity pocket (e.g., the P1 pocket of a protease).

-

Action: Grow from the C3-amine (Vector B) to reach the catalytic center or an adjacent sub-pocket.

-

Chemistry: Amide coupling is preferred.

Case Study: Histamine H1 Receptor Antagonists

Research by De Graaf et al.[3] (VU Amsterdam) demonstrated the power of 3D fragments.

-

Challenge: Developing novel H1 receptor antagonists.

-

Hit: A simple 3-aminopyrrolidine derivative was identified as a fragment hit.

-

Elaboration: By growing from the exocyclic amine, they optimized the fragment into a high-affinity ligand (VUF26691 , pKi = 8.8).

-

Mechanism: The basic pyrrolidine nitrogen formed an essential ionic interaction with Asp107 in the receptor, while the grown "arm" reached into the hydrophobic binding crevice.

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragment hits to leads." Journal of Medicinal Chemistry. Link

-

De Graaf, C., et al. (2011). "Crystal structure-based virtual screening for fragment-like ligands of the human histamine H1 receptor." Journal of Medicinal Chemistry. Link

-

Welsch, M. E., et al. (2010). "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology. Link

-

Jhoti, H., et al. (2013). "The 'rule of three' for fragment-based drug discovery: where are we now?" Nature Reviews Drug Discovery. Link

-

Verdonk, M. L., et al. (2003). "Virtual screening using protein-ligand docking: avoiding the 'flatland' trap." Journal of Computer-Aided Molecular Design. Link

Sources

(2S,4R)-Aminoproline Derivatives: Architecting Rigidity and Pre-organization in PROTAC Linkers for Enhanced Protein Degradation

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is critically dependent on the chemical linker that connects the warhead and E3 ligase-recruiting ligands. While often viewed as a simple spacer, the linker's architecture dictates the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), ultimately governing degradation efficiency, selectivity, and pharmacokinetic properties.[1][2][3] This guide moves beyond conventional flexible linkers to provide a deep dive into the strategic implementation of (2S,4R)-aminoproline derivatives. These building blocks introduce conformational rigidity, enabling precise spatial control and pre-organization of the PROTAC molecule. We will explore the stereochemical rationale, synthetic strategies, and profound impact of these constrained linkers on PROTAC performance, offering a new paradigm for rational degrader design.

The Linker's Gambit: From Passive Spacer to Active Modulator

PROTACs operate by hijacking the cell's ubiquitin-proteasome system (UPS) to induce degradation of a specific protein of interest (POI).[1][] This is achieved through the formation of a ternary complex, an event heavily influenced by the linker's characteristics.[5][6]

-

Length and Flexibility: The linker must be long enough to span the distance between the POI and E3 ligase but not so long that it promotes unproductive binding modes or an entropic penalty upon complex formation.[][7][8] Early-stage PROTACs frequently employed flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility.[2][9] However, their high conformational freedom can lead to a significant loss of entropy when forming the ordered ternary complex.[10]

-

Composition and Physicochemical Properties: The linker's chemical makeup impacts crucial drug-like properties, including solubility, cell permeability, and metabolic stability.[1][11] For instance, PEG linkers enhance hydrophilicity, while more rigid, cyclic structures can improve metabolic resistance.[2][10][12]

-

Rigidity and Pre-organization: The introduction of rigid structural elements, such as aromatic rings, piperazines, or cycloalkanes, constrains the PROTAC's conformation.[2][5] This pre-organization can reduce the entropic penalty associated with ternary complex formation, potentially leading to more stable complexes, enhanced cooperativity, and improved degradation potency.[10][13]

It is within this context of rigid design that (2S,4R)-aminoproline derivatives emerge as a superior class of building blocks.

The (2S,4R) Stereochemical Advantage

The proline ring is unique among proteinogenic amino acids for its constrained conformational space.[14][15][16] The (2S,4R) stereochemistry, readily accessible from the natural product (2S,4R)-4-hydroxyproline (Hyp), provides a well-defined three-dimensional scaffold.[17][18] Integrating this motif into a PROTAC linker offers several distinct advantages over both flexible chains and planar rigid structures.

-

Vectorial Control: The rigid pyrrolidine ring acts as a non-planar "strut," orienting the POI and E3 ligase ligands in a specific, predictable spatial arrangement. This contrasts with flexible linkers, which allow for a multitude of non-productive conformations, and simple aromatic linkers, which primarily offer planar rigidity.

-

Reduced Entropic Penalty: By locking a portion of the linker into a defined conformation, the (2S,4R)-aminoproline scaffold pre-organizes the PROTAC for binding. This minimizes the conformational entropy lost upon forming the ternary complex, a key thermodynamic driver for enhanced stability and potency.[10]

-

Improved Selectivity: The defined geometry imposed by the proline derivative can create a more selective "hand-in-glove" fit for the target POI-E3 ligase pair, potentially disfavoring the formation of off-target ternary complexes.[1]

-

Tunable Physicochemical Properties: The proline scaffold provides multiple points for chemical modification, allowing for the fine-tuning of solubility and permeability without compromising the core rigid structure.

The logical flow from linker properties to degradation efficacy is illustrated below.

Sources

- 1. chempep.com [chempep.com]

- 2. precisepeg.com [precisepeg.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 8. researchgate.net [researchgate.net]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Proline Derivatives and Analogs [sigmaaldrich.com]

- 15. Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability | PLOS Computational Biology [journals.plos.org]

- 16. Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational bias of (2S,4R)-aminoproline in peptide secondary structures

An In-Depth Technical Guide to the Conformational Bias of (2S,4R)-Aminoproline in Peptide Secondary Structures

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and biomaterial engineering, offering a powerful toolkit to modulate structure, stability, and function. Among these, proline analogs stand out for their profound impact on peptide backbone conformation. This guide provides a comprehensive technical overview of (2S,4R)-aminoproline (Amp), a naturally occurring proline analog, focusing on its intrinsic conformational biases and their application in directing peptide secondary structures. We will delve into the stereoelectronic effects governing its pyrrolidine ring pucker, its influence on amide bond isomerization, and its role in stabilizing specific secondary structural motifs such as β-turns. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of (2S,4R)-Amp in peptide design and engineering.

Introduction: The Unique Role of Proline and its Analogs in Peptide Architecture

Proline, with its cyclic side chain that incorporates the backbone amide nitrogen, is unique among the proteinogenic amino acids. This cyclic structure imparts exceptional conformational rigidity, restricting the backbone dihedral angle φ to approximately -65°.[1] This rigidity makes proline a structural disruptor in the middle of regular secondary structures like α-helices and β-sheets, but also a key residue in the formation of turns and loops.[1] The pyrrolidine ring of proline is not planar and can adopt two distinct puckered conformations, Cγ-exo and Cγ-endo, which are in dynamic equilibrium. This equilibrium, along with the cis/trans isomerization of the preceding peptide bond, significantly influences the local and global conformation of a peptide.

The strategic substitution of proline with its analogs allows for the fine-tuning of these conformational preferences. By introducing substituents on the pyrrolidine ring, one can introduce steric and stereoelectronic effects that bias the ring pucker and, consequently, the peptide backbone conformation.[2][3] (2S,4R)-aminoproline (Amp) is a particularly interesting proline analog due to its ability to introduce a pH-responsive element and to strongly influence the local secondary structure.

The Stereochemistry and Conformational Preferences of (2S,4R)-Aminoproline

The conformational bias of (2S,4R)-Amp is primarily dictated by the stereochemistry at the C4 position. The 4R-amino group, being an electron-withdrawing substituent, leads to a preference for the Cγ-exo ring pucker.[2][4] This preference is a result of stereoelectronic effects, specifically the gauche effect, where the electron-withdrawing substituent on the Cγ atom favors a gauche relationship with the electron-rich amide nitrogen. This Cγ-exo pucker, in turn, stabilizes the trans conformation of the preceding peptide bond.[2][4]

The protonation state of the 4-amino group, with a pKa value near physiological pH (around 7.5-7.8), can further influence the electronic properties and conformational preferences of the Amp residue, making it a useful tool for designing pH-responsive peptides. While side-chain protonation does not significantly alter the ring conformation, it can affect the amide rotation properties.

Pyrrolidine Ring Pucker: Cγ-exo vs. Cγ-endo

The puckering of the proline ring is a critical determinant of the overall peptide conformation. The two low-energy conformations are the Cγ-exo and Cγ-endo puckers, where the Cγ atom is displaced on the opposite (exo) or the same (endo) side of the ring as the carboxyl group, respectively.

Figure 1: Conformational equilibrium of the proline ring and the biasing effect of the 4R-amino substituent in (2S,4R)-aminoproline.

Influence of (2S,4R)-Aminoproline on Peptide Secondary Structures

The strong preference of (2S,4R)-Amp for a Cγ-exo pucker and a trans preceding peptide bond makes it a powerful tool for inducing and stabilizing specific secondary structures, particularly β-turns.

Stabilization of β-Turns

β-turns are four-residue structures that reverse the direction of the polypeptide chain and are crucial for the folding of proteins and peptides.[5][6] Proline is frequently found in β-turns, particularly at the i+1 position. The conformational constraints imposed by (2S,4R)-Amp make it an excellent candidate for stabilizing β-turns. The Cγ-exo pucker of (2S,4R)-Amp at the i+1 position is compatible with the dihedral angles required for several types of β-turns, most notably type I and type II' β-turns.

| Turn Type | φi+1 | ψi+1 | φi+2 | ψi+2 |

| Type I | -60° | -30° | -90° | 0° |

| Type I' | 60° | 30° | 90° | 0° |

| Type II | -60° | 120° | 80° | 0° |

| Type II' | 60° | -120° | -80° | 0° |

| Table 1: Ideal dihedral angles for common β-turn types. The φ angle of proline and its analogs is constrained to approximately -60°, making them suitable for the i+1 position of type I and type II turns. |

Impact on Helical Structures

While proline is generally considered a "helix breaker" due to its inability to act as a hydrogen bond donor and its restricted φ angle, it can be found at the N-terminus of α-helices where it can act as a helix initiator.[1][7] The incorporation of (2S,4R)-Amp at the N-terminus of a helical peptide can influence the stability of the helix. However, its strong turn-promoting propensity often outweighs its ability to stabilize a helical conformation, and its inclusion within a helical sequence typically leads to a kink or disruption of the helix.[8]

Experimental Characterization of (2S,4R)-Aminoproline-Containing Peptides

A combination of spectroscopic techniques is typically employed to characterize the conformational effects of (2S,4R)-Amp in peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[9][10] For (2S,4R)-Amp-containing peptides, the following NMR experiments are particularly informative:

-

1D ¹H NMR: Provides a general assessment of peptide purity and folding.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of all amino acid residues.[11]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which are crucial for determining the cis/trans isomerization state of the peptide bond preceding the Amp residue and for calculating inter-proton distances for 3D structure determination.[11]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Allows for the assignment of carbon resonances.[11]

-

Measurement of ³J(Hα,Hβ) coupling constants: The magnitude of these coupling constants can provide information about the puckering of the pyrrolidine ring.

Experimental Protocol: NMR Analysis of an Amp-Containing Peptide

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM.[11] Adjust the pH if necessary.

-

Data Acquisition: Acquire a standard set of 1D and 2D NMR spectra (¹H, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.[11]

-

Data Processing and Analysis: Process the NMR data using appropriate software. Assign the proton and carbon resonances. Analyze the NOESY spectra for sequential and medium-range NOEs to determine the secondary structure. Measure the ³J(Hα,Hβ) coupling constants to assess the ring pucker.

-

Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[12] The CD spectrum of a peptide containing a β-turn induced by (2S,4R)-Amp will typically show a weak positive band around 220-230 nm and a strong negative band around 200 nm. The pH-dependent conformational changes can also be monitored by CD spectroscopy.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.[13][14] Obtaining a crystal structure of a (2S,4R)-Amp-containing peptide can provide definitive evidence of its conformational preferences and its role in stabilizing a particular secondary structure.

Experimental Workflow: Characterization of an Amp-Containing Peptide

Figure 2: A typical experimental workflow for the synthesis and conformational analysis of a peptide containing (2S,4R)-aminoproline.

Synthesis of (2S,4R)-Aminoproline-Containing Peptides

Peptides incorporating (2S,4R)-Amp are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected (2S,4R)-aminoproline.[15]

Experimental Protocol: Solid-Phase Synthesis of an Amp-Containing Peptide

-

Resin Preparation: Swell the appropriate solid support (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the deprotected resin using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA).

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, including Fmoc-(2S,4R)-Amp-OH.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).

-

Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.[11]

Applications in Drug Design and Biomaterial Science

The ability of (2S,4R)-Amp to induce and stabilize specific secondary structures makes it a valuable tool in drug design and biomaterial science.

-

Peptidomimetics: By constraining the conformation of a peptide, (2S,4R)-Amp can be used to develop peptidomimetics with enhanced receptor binding affinity and selectivity.[16]

-

pH-Responsive Drug Delivery: The pH-sensitive nature of the amino group can be exploited to design drug delivery systems that release their cargo in response to changes in pH.

-

Biomaterial Engineering: The incorporation of (2S,4R)-Amp can be used to control the self-assembly of peptides into well-defined nanostructures for applications in tissue engineering and regenerative medicine.

Conclusion

(2S,4R)-aminoproline is a versatile and powerful tool for peptide chemists and drug designers. Its strong conformational bias towards a Cγ-exo ring pucker and a trans preceding peptide bond allows for the rational design of peptides with well-defined secondary structures, particularly β-turns. The pH-responsive nature of its side chain adds another layer of functionality, enabling the development of "smart" peptides and biomaterials. A thorough understanding of its conformational preferences, coupled with the appropriate analytical techniques, will continue to drive innovation in the field of peptide science.

References

-

DeRider, M. L., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3154-3167. [Link]

-

Kubyshkin, V., & Budisa, N. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 46(21), 9953-9961. [Link]

-

DeRider, M. L., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]

-

Kubyshkin, V., & Budisa, N. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 46(21), 9953-9961. [Link]

-

Tressler, C. M., & Zondlo, N. J. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 79(19), 9094-9104. [Link]

-

Thamm, P., et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. [Link]

-

Tooth Fairy Tutor. (2022, May 30). Stabilizing Features of Alpha Helix Peptide | Biochemistry [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Proline. In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Das, S., & Balaram, P. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 335-354. [Link]

-

Sun, J. K., et al. (2002). Effect of the N1 residue on the stability of the α-helix for all 20 amino acids. Protein Science, 11(8), 1993-2000. [Link]

-

Mart, R. J., et al. (2021). Stapled beta-hairpins featuring 4-mercaptoproline. PMC. [Link]

-

Zwick, C. R., III, & Renata, H. (2020). A One-Pot Chemoenzymatic Synthesis of (2S,4R)-4-Methylproline Enables the First Total Synthesis of Antiviral Lipopeptide Cavinafungin B. ChemRxiv. [Link]

-

Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Triclinic Labs. [Link]

-

Sampson, W. S., et al. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science, 5(9), 403-409. [Link]

-

Marqusee, S., & Baldwin, R. L. (1987). Stabilization of alpha-helical structures in short peptides via end capping. Proceedings of the National Academy of Sciences, 84(24), 8898-8902. [Link]

-

Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. [Link]

-

Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]

-

Kubyshkin, V., et al. (2014). Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative. Journal of Peptide Science, 20(10), 769-775. [Link]

-

Rubini, M., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLoS ONE, 6(5), e20422. [Link]

-

Lynn, A. M., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 79-88. [Link]

-

Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

-

Bretscher, L. E., et al. (2001). Practical syntheses of 4-fluoroprolines. The Journal of Organic Chemistry, 66(26), 8829-8835. [Link]

-

Jeon, D., et al. (2009). Structural and functional implications of a proline residue in the antimicrobial peptide gaegurin. Biochemistry, 48(33), 7847-7856. [Link]

-

Wlodawer, A. (2003). x Ray crystallography. Journal of Neurology, Neurosurgery & Psychiatry, 74(Suppl 1), i6-i10. [Link]

-

Wlodawer, A., & Dauter, Z. (n.d.). Protein X-ray Crystallography: Basic principles. [Link]

-

Balaram, H., & Balaram, P. (2009). Structures of polyproline peptides. (A) cis-(2S,4S)-L-Prolyl (L C ),... ResearchGate. [Link]

-

Bochicchio, B., et al. (2013). Investigating the Role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides. PLoS ONE, 8(12), e82846. [Link]

-

Bochicchio, B., et al. (2013). Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides. PLoS ONE, 8(12), e82846. [Link]

-

Dauter, Z., & Wlodawer, A. (2014). Identification of amino acid sequence by X-ray crystallography. Acta Biochimica Polonica, 61(1), 1-13. [Link]

-

Hoffmann, K., et al. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(21), 4966. [Link]

-

de Brevern, A. G. (2022). A Perspective on the (Rise and Fall of) Protein β-Turns. Biomolecules, 12(10), 1475. [Link]

-

Belvisi, L., et al. (2021). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules, 26(19), 6030. [Link]

-

Maxim, S.-H., & Dunbrack, R. L., Jr. (2019). A new clustering and nomenclature for beta turns derived from high-resolution protein structures. PLoS Computational Biology, 15(3), e1006844. [Link]

Sources

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. A new clustering and nomenclature for beta turns derived from high-resolution protein structures | PLOS Computational Biology [journals.plos.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Stereoselective Synthesis of 7-Substituted Fluoroquinolones Utilizing (2S,4R)-Aminopyrrolidine Derivatives

Introduction: The Critical Role of Chirality in Modern Fluoroquinolone Design

Fluoroquinolones represent a powerful class of broad-spectrum synthetic antibiotics, distinguished by their mechanism of action which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] The biological activity and pharmacokinetic profile of these compounds are profoundly influenced by the nature of the substituent at the C-7 position of the quinolone core.[2][3] Among the most successful modifications has been the introduction of chiral aminopyrrolidine moieties. The specific stereochemistry of these substituents is not a trivial detail; it is a critical determinant of antibacterial potency, spectrum, and safety.[4][5][6][7] It has been demonstrated that different enantiomers of a drug can possess vastly different biological activities and safety profiles.[5][8]

This application note provides a detailed guide for the synthesis of 7-substituted fluoroquinolones, with a specific focus on the incorporation of (2S,4R)-aminopyrrolidine derivatives. We will delve into the mechanistic rationale behind the key synthetic step, provide a robust and validated protocol, and offer insights into the characterization and troubleshooting of this synthetic sequence. The methodologies described herein are intended for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Reaction Mechanism and Rationale: The SNAr Reaction

The cornerstone of this synthesis is a Nucleophilic Aromatic Substitution (SNA_r) reaction.[9][10] In this process, the secondary amine of the (2S,4R)-aminopyrrolidine derivative acts as a nucleophile, attacking the electron-deficient C-7 position of the fluoroquinolone core. This position is activated towards nucleophilic attack by the presence of electron-withdrawing groups on the aromatic ring, namely the C-4 carbonyl and the C-6 fluorine atom.[10][11] The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which subsequently rearomatizes by expelling the fluoride ion at the C-7 position as a leaving group.[10][11]

The choice of the (2S,4R) stereoisomer is paramount. This specific configuration has been shown to orient the substituents on the pyrrolidine ring in a manner that optimizes interaction with the bacterial target enzymes, thereby enhancing antibacterial activity.[1] The absolute stereochemistry at the 2-position of the pyrrolidine ring is particularly critical for maintaining potent antibacterial activity.[1]

Caption: General workflow for the synthesis of 7-substituted fluoroquinolones.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative 7-((2S,4R)-2-amino-4-methylpyrrolidin-1-yl)-fluoroquinolone derivative.

Materials and Reagents

-

1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

(2S,4R)-4-Amino-2-methylpyrrolidine (or its protected equivalent)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1N solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol 1: Synthesis of 7-((2S,4R)-4-amino-2-methylpyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Addition of Base: Add triethylamine (2.0-3.0 eq) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction.

-

Addition of Aminopyrrolidine: To the stirred solution, add (2S,4R)-4-amino-2-methylpyrrolidine (1.1-1.2 eq) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-